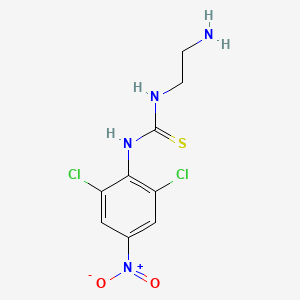
(R)-(1-(2-Chloro-6-((R)-3-methylmorpholino)pyrimidin-4-yl)cyclopropyl)(imino)(methyl)-l6-sulfanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-(1-(2-Chloro-6-((R)-3-methylmorpholino)pyrimidin-4-yl)cyclopropyl)(imino)(methyl)-l6-sulfanone is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring, a cyclopropyl group, and a sulfonimidoyl moiety. Such compounds are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R)-(1-(2-Chloro-6-((R)-3-methylmorpholino)pyrimidin-4-yl)cyclopropyl)(imino)(methyl)-l6-sulfanone typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step may involve a cyclopropanation reaction using reagents such as diazomethane or cyclopropyl carbenes.
Sulfonimidoyl Group Addition: The sulfonimidoyl group can be introduced via a nucleophilic substitution reaction using sulfonimidoyl chloride and a suitable base.
Morpholine Ring Formation: The final step involves the formation of the morpholine ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(R)-(1-(2-Chloro-6-((R)-3-methylmorpholino)pyrimidin-4-yl)cyclopropyl)(imino)(methyl)-l6-sulfanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or sulfonimidoyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (R)-(1-(2-Chloro-6-((R)-3-methylmorpholino)pyrimidin-4-yl)cyclopropyl)(imino)(methyl)-l6-sulfanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in various non-covalent interactions makes it a candidate for drug design and development.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. Compounds with similar structures have been explored for their anti-inflammatory, antiviral, and anticancer activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, and specialty chemicals. Its unique chemical properties make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of (R)-(1-(2-Chloro-6-((R)-3-methylmorpholino)pyrimidin-4-yl)cyclopropyl)(imino)(methyl)-l6-sulfanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their signaling pathways.
Interaction with Nucleic Acids: The compound may bind to DNA or RNA, affecting their function and expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-4-(2-chloro-6-(1-(S-methylsulfonimidoyl)cyclopropyl)pyrimidin-4-yl)-3-ethylmorpholine: Similar structure with an ethyl group instead of a methyl group.
(3R)-4-(2-chloro-6-(1-(S-methylsulfonimidoyl)cyclopropyl)pyrimidin-4-yl)-3-phenylmorpholine: Similar structure with a phenyl group instead of a methyl group.
Uniqueness
The uniqueness of (R)-(1-(2-Chloro-6-((R)-3-methylmorpholino)pyrimidin-4-yl)cyclopropyl)(imino)(methyl)-l6-sulfanone lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C13H19ClN4O2S |
|---|---|
Molekulargewicht |
330.83 g/mol |
IUPAC-Name |
[1-[2-chloro-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-4-yl]cyclopropyl]-imino-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C13H19ClN4O2S/c1-9-8-20-6-5-18(9)11-7-10(16-12(14)17-11)13(3-4-13)21(2,15)19/h7,9,15H,3-6,8H2,1-2H3/t9-,21?/m1/s1 |
InChI-Schlüssel |
QTQBSOLQWXAFRV-AVBQWDGQSA-N |
Isomerische SMILES |
C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)Cl |
Kanonische SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-Pyrano[3,2-b]pyridine-3-methanol](/img/structure/B8342888.png)



![(4-fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methanone](/img/structure/B8342919.png)
![3-(6-Chloropyrazin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B8342926.png)




![5-Formyl-2-{[(1S)-1-methylpropyl]oxy}benzonitrile](/img/structure/B8342971.png)


